4-Nitro-L-phenylalanine monohydrate
Overview
Description
4-Nitro-L-phenylalanine monohydrate is an off-white to light yellow powder . It is used in the synthesis of Zolmitriptan , a medication used to treat migraines.
Synthesis Analysis
4-Nitro-L-phenylalanine monohydrate is used in the synthesis of Zolmitriptan . Single crystals of L-Phenylalanine-4-nitrophenol (LPNP) were synthesized and grown by slow cooling solution growth technique .
Molecular Structure Analysis
The molecular formula of 4-Nitro-L-phenylalanine monohydrate is C9H12N2O5 . Its molecular weight is 228.20 g/mol .
Chemical Reactions Analysis
4-Nitro-L-phenylalanine monohydrate is used in the synthesis of Zolmitriptan . The specific chemical reactions involved in this process are not detailed in the sources.
Physical And Chemical Properties Analysis
4-Nitro-L-phenylalanine monohydrate is an off-white to light yellow powder . Its molecular weight is 228.20 g/mol . The melting point is between 245-251 °C .
Scientific Research Applications
Peptide Synthesis
- Application Summary: 4-Nitro-L-phenylalanine monohydrate is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.
- Results or Outcomes: The outcome of this application is the successful synthesis of peptides, which can then be used in various biochemical applications .
Synthesis of Zolmitriptan
- Application Summary: 4-Nitro-L-phenylalanine monohydrate is used in the synthesis of Zolmitriptan , a medication used for the acute treatment of migraines and cluster headaches.
- Results or Outcomes: The outcome of this application is the successful synthesis of Zolmitriptan, a medication used for the treatment of migraines and cluster headaches .
Biological Study of Phenylalanine Amide Derivatives
- Application Summary: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines . These compounds were then screened for antimicrobial and antioxidant activities .
- Methods of Application: The synthesis involved the use of propylphosphonic anhydride (T3P®) as a coupling reagent . The resultant compounds were then characterized through IR, LC–MS, 1H and 13C NMR spectral studies .
- Results or Outcomes: Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few showed antibacterial activities . Some compounds also showed good activity for DPPH scavenging and ABTS assay methods, indicating antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDHJRNUIXKLU-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370482 | |
Record name | 4-Nitro-L-phenylalanine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-L-phenylalanine monohydrate | |
CAS RN |
207591-86-4 | |
Record name | 4-Nitro-L-phenylalanine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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